Samotolisib
Vue d'ensemble
Description
Samotolisib (LY3023414) is an orally bioavailable, small molecule inhibitor of certain class I phosphoinositide 3-kinase (PI3K) isoforms and mammalian target of rapamycin kinase (mTOR) in the PI3K/mTOR signaling pathway . It has potential antineoplastic activity and has been used in clinical trials for the treatment of various cancers .
Molecular Structure Analysis
The molecular formula of Samotolisib is C23H26N4O3 . The IUPAC name is 8-[5-(2-hydroxypropan-2-yl)pyridin-3-yl]-1-[(2S)-2-methoxypropyl]-3-methylimidazo[4,5-c]quinolin-2-one .Physical And Chemical Properties Analysis
Samotolisib has 5 hydrogen bond acceptors, 1 hydrogen bond donor, 5 rotatable bonds, a topological polar surface area of 82.17, and a molecular weight of 406.2 . Its XLogP is 1.63 .Applications De Recherche Scientifique
Metastatic Castration-Resistant Prostate Cancer (mCRPC)
- Scientific Field : Oncology
- Application Summary : Samotolisib, a potent dual inhibitor of PI3K/mTOR and DNA-PK, is being studied for its efficacy in treating patients with metastatic castration-resistant prostate cancer (mCRPC) who have shown progression on abiraterone .
- Methods of Application : In a double-blind, placebo-controlled phase Ib/II study, patients with advanced castration-resistant prostate cancer with progression on prior abiraterone were randomized to receive enzalutamide (160 mg daily)/samotolisib (200 mg twice daily) or placebo .
- Results : The study found that samotolisib/enzalutamide has tolerable side effects and significantly improved progression-free survival (PFS) in patients with mCRPC with cancer progression on abiraterone . The median PFS was significantly longer in the samotolisib/enzalutamide versus placebo/enzalutamide arm (3.8 vs. 2.8 months; P = 0.003) .
Triple-Negative Breast Cancer (TNBC)
- Scientific Field : Oncology
- Application Summary : Preclinical data suggest that Samotolisib, in combination with Prexasertib, a CHK1 inhibitor, may be effective in treating triple-negative breast cancer (TNBC) .
- Methods of Application : The combination of prexasertib and samotolisib was evaluated in TNBC cells, MDA-MB-231 orthotopic xenograft tumors, and TNBC patient–derived xenograft (PDX) mouse models .
- Results : The study found that prexasertib + samotolisib inhibited cell proliferation in TNBC lines and primary tumor growth in the MDA-MB-231 model . The combination exhibited synergistic or additive effects in 30 of 38 PDX single-mouse (“ n = 1”) models .
Advanced Solid Tumors, Non-Hodgkin Lymphoma, or Histiocytic Disorders With TSC or PI3K/MTOR Mutations
- Scientific Field : Oncology
- Application Summary : Samotolisib is being studied in a clinical trial for its potential in treating patients with relapsed or refractory advanced solid tumors, Non-Hodgkin Lymphoma, or Histiocytic Disorders with TSC or PI3K/MTOR mutations .
- Methods of Application : The specific methods of application or experimental procedures for this study are not provided in the source .
- Results : The results or outcomes obtained from this study are not available in the source .
Bladder Cancer
- Scientific Field : Oncology
- Application Summary : Samotolisib is being studied in a clinical trial for its potential in treating patients with relapsed or refractory advanced solid tumors, Non-Hodgkin Lymphoma, or Histiocytic Disorders with TSC or PI3K/MTOR mutations . One of the focus areas of this study is bladder cancer .
- Methods of Application : The specific methods of application or experimental procedures for this study are not provided in the source .
- Results : The results or outcomes obtained from this study are not available in the source .
Relapsed or Refractory Advanced Solid Tumors, Non-Hodgkin Lymphoma, or Histiocytic Disorders
- Scientific Field : Oncology
- Application Summary : Samotolisib is being studied in a clinical trial for its potential in treating patients with relapsed or refractory advanced solid tumors, Non-Hodgkin Lymphoma, or Histiocytic Disorders with TSC or PI3K/MTOR mutations .
- Methods of Application : The specific methods of application or experimental procedures for this study are not provided in the source .
- Results : The results or outcomes obtained from this study are not available in the source .
Propriétés
IUPAC Name |
8-[5-(2-hydroxypropan-2-yl)pyridin-3-yl]-1-[(2S)-2-methoxypropyl]-3-methylimidazo[4,5-c]quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-14(30-5)13-27-21-18-9-15(16-8-17(11-24-10-16)23(2,3)29)6-7-19(18)25-12-20(21)26(4)22(27)28/h6-12,14,29H,13H2,1-5H3/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCFLVVUVBJNGT-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=C3C=C(C=CC3=NC=C2N(C1=O)C)C4=CC(=CN=C4)C(C)(C)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1C2=C3C=C(C=CC3=NC=C2N(C1=O)C)C4=CC(=CN=C4)C(C)(C)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Samotolisib | |
CAS RN |
1386874-06-1 | |
Record name | Samotolisib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1386874061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY-3023414 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12167 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SAMOTOLISIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C88817F47Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.